Cas no 21938-23-8 (5-Aminopentanal Diethyl Acetal)
5-Aminopentanal Diethyl Acetal Chemical and Physical Properties
Names and Identifiers
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- 5,5-Diethoxypentan-1-amine
- 5-Aminopentanal Diethyl Acetal
- 5,5-diethoxy-1-Pentanamine
- 1-Pentanamine,5,5-diethoxy
- 4,4-diethoxypentan-1-amine
- 5,5-Diaethoxy-pentylamin
- 5,5-diethoxy-pentylamine
- 5-amino-1,1-diethoxypentane
- 5-Amino-valeraldehyd-diaethylacetal
- 5-Aminovaleraldehyde Diethyl Acetal
- DTXSID80519201
- DB-024595
- J-014364
- SCHEMBL3098432
- AKOS022172203
- 21938-23-8
- AMY15714
-
- Inchi: 1S/C9H21NO2/c1-3-11-9(12-4-2)7-5-6-8-10/h9H,3-8,10H2,1-2H3
- InChI Key: RUNMJSMLSGFSBB-UHFFFAOYSA-N
- SMILES: O(CC)C(CCCCN)OCC
Computed Properties
- Exact Mass: 175.15700
- Monoisotopic Mass: 175.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 8
- Complexity: 82.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- Density: 0.904
- Boiling Point: 232 ºC
- Flash Point: 101 ºC
- PSA: 44.48000
- LogP: 2.21480
5-Aminopentanal Diethyl Acetal Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
5-Aminopentanal Diethyl Acetal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A618945-25mg |
5-Aminopentanal Diethyl Acetal |
21938-23-8 | 25mg |
$ 150.00 | 2023-04-19 | ||
| TRC | A618945-250mg |
5-Aminopentanal Diethyl Acetal |
21938-23-8 | 250mg |
$ 1160.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391325-25mg |
5-Aminopentanal Diethyl Acetal, |
21938-23-8 | 25mg |
¥2407.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391325-25 mg |
5-Aminopentanal Diethyl Acetal, |
21938-23-8 | 25mg |
¥2,407.00 | 2023-07-11 | ||
| A2B Chem LLC | AF63865-100mg |
5-AMinopentanal Diethyl Acetal |
21938-23-8 | >97% | 100mg |
$634.00 | 2024-04-20 | |
| A2B Chem LLC | AF63865-500mg |
5-AMinopentanal Diethyl Acetal |
21938-23-8 | >97% | 500mg |
$1745.00 | 2024-04-20 | |
| Ambeed | A753270-25mg |
5,5-Diethoxypentan-1-amine |
21938-23-8 | 95+% | 25mg |
$232.0 | 2024-08-03 |
5-Aminopentanal Diethyl Acetal Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 5-Aminopentanal Diethyl Acetal
Introduction to 5-Aminopentanal Diethyl Acetal (CAS No: 21938-23-8)
5-Aminopentanal Diethyl Acetal, with the chemical identifier CAS No 21938-23-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This acetal derivative of 5-aminopentanal is widely recognized for its versatile applications in synthetic chemistry, particularly in the development of bioactive molecules and intermediates. The compound's unique structural features, including a primary amine group and an acetal functional moiety, make it a valuable reagent in various chemical transformations.
The synthesis of 5-Aminopentanal Diethyl Acetal typically involves the reaction of 5-aminopentanal with ethanol in the presence of an acid catalyst, forming a stable acetal that enhances solubility and reactivity. This process is optimized to ensure high yield and purity, making it suitable for industrial-scale production. The compound's stability under standard conditions further adds to its practicality in laboratory and commercial settings.
In recent years, 5-Aminopentanal Diethyl Acetal has garnered attention for its role in the synthesis of pharmacologically active compounds. Its structural framework serves as a precursor for more complex molecules, including peptidomimetics and heterocyclic scaffolds. These derivatives have shown promise in various therapeutic areas, such as oncology, immunology, and neurology. The compound's ability to undergo selective modifications allows researchers to fine-tune its properties for specific applications.
One of the most compelling aspects of 5-Aminopentanal Diethyl Acetal is its utility in peptide mimetics. Peptides are crucial in drug development due to their biological activity and specificity. However, their susceptibility to enzymatic degradation limits their therapeutic use. By incorporating derivatives of 5-Aminopentanal Diethyl Acetal, researchers can design molecules that mimic peptide functions while exhibiting greater stability. This approach has led to the development of novel drugs with improved pharmacokinetic profiles.
The pharmaceutical industry has also explored 5-Aminopentanal Diethyl Acetal as a building block for small-molecule drugs. Its structural versatility allows for the creation of diverse molecular architectures, which can interact with biological targets in unique ways. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The acetal group provides a handle for further functionalization, enabling the design of highly specific inhibitors.
Another area where 5-Aminopentanal Diethyl Acetal has made significant contributions is in the field of materials science. Its ability to form stable complexes with other molecules makes it useful in the development of functional materials, such as polymers and coatings. These materials can exhibit enhanced properties due to the incorporation of 5-Aminopentanal Diethyl Acetal derivatives, leading to advancements in sectors like electronics and aerospace.
The environmental impact of using 5-Aminopentanal Diethyl Acetal is also a point of consideration. As synthetic chemistry evolves towards more sustainable practices, researchers are exploring greener methods for producing this compound. Efforts include optimizing reaction conditions to minimize waste and using renewable feedstocks. These initiatives align with global efforts to reduce the environmental footprint of chemical manufacturing.
Future research directions for 5-Aminopentanal Diethyl Acetal are likely to focus on expanding its applications in drug discovery and material science. Advances in computational chemistry and artificial intelligence are expected to accelerate the design and synthesis of novel derivatives with tailored properties. Additionally, interdisciplinary collaborations between chemists, biologists, and engineers will drive innovation by leveraging the unique capabilities of this compound.
In conclusion, 5-Aminopentanal Diethyl Acetal (CAS No: 21938-23-8) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a synthetic intermediate in pharmaceuticals, materials science, and beyond underscores its importance in modern chemistry. As research continues to uncover new possibilities, this compound will undoubtedly remain at the forefront of scientific innovation.
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